2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Beschreibung
The compound 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide features a pyrimido[5,4-b]indole core substituted at position 3 with a 4-fluorophenyl group and at position 2 with a thioether-linked acetamide moiety bearing a 4-(trifluoromethoxy)phenyl group. Its structure combines fluorinated aromatic systems and a heterocyclic scaffold, which are critical for modulating physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions .
Eigenschaften
IUPAC Name |
2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F4N4O3S/c26-14-5-9-16(10-6-14)33-23(35)22-21(18-3-1-2-4-19(18)31-22)32-24(33)37-13-20(34)30-15-7-11-17(12-8-15)36-25(27,28)29/h1-12,31H,13H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYVNBOHVHPOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16F4N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structural features suggest that it may exhibit significant biological activities, particularly in oncology and antimicrobial domains. This article reviews the biological activity of this compound based on available literature, including structure-activity relationships (SAR), in vitro studies, and potential mechanisms of action.
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 486.6 g/mol |
| Molecular Formula | C23H17F4N3O3S |
| LogP | 3.509 |
| Polar Surface Area | 65.338 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives of pyrimido[5,4-b]indoles have shown promising results against various cancer cell lines:
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cell proliferation and survival, particularly the MEK/ERK pathway. Inhibition of this pathway leads to reduced phosphorylation of ERK1/2 and downstream targets such as p70S6K, which are crucial for tumor growth and survival .
- In Vitro Studies : In experiments involving acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells, the compound demonstrated significant cytotoxicity with IC50 values ranging from 0.3 to 1.2 µM .
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, contributing to its antiproliferative effects .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties:
- In Vitro Evaluation : Similar compounds have been tested against various pathogens, showing minimum inhibitory concentration (MIC) values that indicate strong antimicrobial activity. For example, derivatives with similar scaffolds exhibited MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus .
- Biofilm Formation Inhibition : The ability to inhibit biofilm formation is critical for combating resistant bacterial strains. Compounds with structural similarities have been shown to effectively disrupt biofilm integrity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Fluorophenyl Substituent : The presence of a fluorophenyl group enhances lipophilicity and may improve binding affinity for biological targets.
- Thioether Linkage : The thioether moiety is essential for maintaining the structural integrity and enhancing the interaction with target proteins.
Case Studies
Several case studies have reported on compounds similar to the one :
- Study on Pyrazole Derivatives : Research has indicated that modifications in pyrazole-based compounds can lead to significant anticancer activity across multiple cell lines (e.g., MCF7, HCT116). These studies provide insights into how structural variations affect potency and selectivity .
- Antimicrobial Assessments : A series of thiazol-4-one derivatives were evaluated for their antimicrobial efficacy, demonstrating that specific modifications can enhance activity against resistant strains like MRSA .
Wissenschaftliche Forschungsanwendungen
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the fluorophenyl and trifluoromethoxy groups enhances its binding affinity, potentially leading to inhibition of target enzymes or modulation of receptor activity.
Antimicrobial Activity
Research indicates that derivatives of pyrimidoindoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In one study, pyrimidoindole derivatives were evaluated for their antibacterial activity, revealing that certain substitutions significantly enhanced their potency against both Gram-positive and Gram-negative bacteria.
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Pyrimidoindole derivatives have been investigated for their cytotoxic effects on cancer cell lines, demonstrating the ability to induce apoptosis in tumor cells. For example, compounds with similar scaffolds have shown efficacy against:
- HeLa cells
- Other cancer types
Antibacterial Screening
A series of pyrimidoindole derivatives were synthesized and screened for antibacterial activity. One compound demonstrated a Minimum Inhibitory Concentration (MIC) of 66 µM against Staphylococcus aureus , indicating promising antibacterial properties.
Anticancer Evaluation
A study explored the cytotoxic effects of pyrimidoindole derivatives on various cancer cell lines, revealing that modifications at specific positions could enhance their anticancer efficacy.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Pyrimidoindole Core
Position 3 Modifications
- Methyl vs. 4-Fluorophenyl: The analog 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide () replaces the 4-fluorophenyl group with a methyl group. The 4-fluorophenyl group in the target compound enhances electronic interactions and may improve target selectivity compared to methyl .
4-Ethoxyphenyl vs. 4-Fluorophenyl :
Position 2 Modifications
- Acetamide Nitrogen Substituents: Analogs such as N-cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)sulfonyl)acetamide () replace the 4-(trifluoromethoxy)phenyl group with cyclohexyl.
Heterocyclic Core Variations
- Thieno[2,3-d]pyrimidin vs. Pyrimido[5,4-b]indole: The compound 2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide () replaces the pyrimidoindole core with a thienopyrimidine system. The pyrimidoindole’s planar structure in the target compound likely improves stacking interactions with aromatic residues in biological targets compared to the non-planar thienopyrimidine .
Physicochemical and Pharmacokinetic Properties
The trifluoromethoxy group in the target compound balances lipophilicity and metabolic stability, offering advantages over both less-fluorinated and bulkier analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
